5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine
Description
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O/c15-12-13(16)19-8-20-14(12)21-9-1-3-10(4-2-9)22-11-7-17-5-6-18-11/h5-10H,1-4H2,(H3,16,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSQICJPVWHHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC(=C2Cl)N)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with a suitable nucleophile, such as a pyrazin-2-yloxycyclohexylamine derivative, under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and parallel synthesis techniques can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The pyrazin-2-yloxy group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide, dichloromethane
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,4,6-trifluoropyrimidine: A precursor in the synthesis of the compound.
4-(pyrazin-2-yloxy)aniline: A related compound with similar structural features.
N-(4-pyrazin-2-yloxycyclohexyl)amine: Another related compound used in similar synthetic routes.
Uniqueness
5-chloro-4-N-(4-pyrazin-2-yloxycyclohexyl)pyrimidine-4,6-diamine is unique due to its specific combination of a pyrimidine core with a pyrazin-2-yloxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
